molecular formula C13H19NO B2749709 N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 55218-07-0

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B2749709
CAS No.: 55218-07-0
M. Wt: 205.301
InChI Key: KCZWUGOVLFXUDH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 55218-07-0) is a bicyclic amine derivative with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol . This compound features a rigid tetrahydronaphthalene (tetralin) scaffold, a structure known to mimic endogenous monoamines, which makes it a valuable intermediate in medicinal chemistry and pharmaceutical research . Its structural framework is of significant interest for the synthesis of ligands targeting central nervous system (CNS) receptors, particularly neurotransmitter receptors such as serotonin and dopamine receptors . Research into structurally similar 5-substituted tetrahydronaphthalen-2-amine compounds highlights their application in the design of novel bioactive molecules, such as potent and selective ligands for opioid receptors . The compound's physicochemical properties, including a calculated logP of 2.2 and a topological polar surface area of 21.3 Ų, suggest favorable characteristics for blood-brain barrier penetration, further underpinning its potential utility in neuropharmacology research . The SMILES notation for this compound is COCCNC1CCc2c(C1)cccc2 . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-9-8-14-13-7-6-11-4-2-3-5-12(11)10-13/h2-5,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZWUGOVLFXUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions typically involve controlled temperatures, pressures, and reaction times to ensure the desired products are obtained efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares substituents, synthesis yields, and key physical properties of related tetrahydronaphthalen-2-amine derivatives:

Compound Name Substituents Yield Physical Form Key Characterization Methods Evidence ID
trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine (5l) N,N-dimethyl, 4-cyclohexyl 71% White microcrystals ¹H/¹³C NMR, HPLC, HRMS
(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-THN-2-amine (FPT) N,N-dimethyl, 5-(2'-fluorophenyl) N/A N/A Receptor binding assays, in vivo studies
(S)-5-Methoxy-N-propyl-N-(2-thiophen-2-yl-ethyl)-THN-2-amine N-propyl, N-(thiophen-2-yl-ethyl), 5-methoxy 55–74% Hydrochloride salt ¹H NMR, MS, HPLC
(S)-N-(2-(6-Oxaspiro[4.5]decan-9-yl)ethyl)-THN-1-amine (4) Complex spirocyclic substituent 28.3% Yellow solid HRMS, reductive amination
trans-4-(3′-Chlorophenyl)-N,N-dimethyl-THN-2-amine (5b) N,N-dimethyl, 4-(3′-chlorophenyl) 30% Colorless oil ¹H/¹³C NMR, HPLC

Key Observations :

  • Substituent Impact : Bulky groups (e.g., cyclohexyl, biphenyl) reduce synthetic yields (30–71%) compared to smaller alkyl chains . The 2-methoxyethyl group in the target compound may offer a balance between steric hindrance and solubility.
  • Physical State : Crystalline derivatives (e.g., 5l) have higher melting points (137–139°C), while oily forms (e.g., 5m, 5o) suggest lower crystallinity due to flexible substituents .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation
  • FPT [(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-THN-2-amine] : Exhibits partial agonism at 5-HT1A, 5-HT2C, and 5-HT7 receptors, with rapid association/dissociation kinetics at 5-HT1A/7 and slow association at 5-HT2C. Demonstrates anticonvulsant and anxiolytic effects in FXS/ASD mouse models .
Opioid Receptor Activity
  • Compound 4 (): A mu-opioid receptor agonist with a spirocyclic substituent. Its 28.3% yield highlights synthetic challenges in complex substitutions .
  • Target Compound: The absence of aromatic or spirocyclic groups may reduce opioid affinity but improve selectivity for non-opioid targets.

Physicochemical Properties

  • Lipophilicity : N,N-dimethyl derivatives (e.g., 5l) are more lipophilic than methoxyethyl-substituted analogs, affecting blood-brain barrier penetration.
  • Stability : Methoxy groups (e.g., in ’s 5-methoxy derivative) may undergo O-demethylation metabolically, a consideration for the target compound’s pharmacokinetics .

Biological Activity

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 55218-07-0) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different biological contexts, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene backbone with a methoxyethyl substituent. This structural configuration is critical for its biological interactions.

PropertyValue
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
CAS Number55218-07-0
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, leading to diverse biological effects.

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Modulation : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and neurological disorders.

Antimicrobial Activity

Recent research has highlighted the potential of tetrahydronaphthalene derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). A study focusing on structure-activity relationships (SAR) found that certain tetrahydronaphthalene amides exhibited potent inhibitory effects on M.tb growth, with minimum inhibitory concentrations (MIC) less than 1 μg/mL . This suggests that this compound may share similar antimicrobial properties.

Comparative Analysis with Related Compounds

This compound can be compared with other tetrahydronaphthalene derivatives to understand its unique properties better:

Compound NameBiological ActivityMIC/IC50 Values
This compoundPotential antimicrobial/antitumorNot yet established
Tetrahydronaphthalene amides (e.g., TBAJ-876)Effective against M.tbMIC < 1 μg/mL
Tetrahydroquinoline derivativesAntitumor activityIC50 values ranging from 2.5 to 12.5 μg/mL

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of tetrahydronaphthalene amides as ATP synthase inhibitors for tuberculosis treatment. The study demonstrated that these compounds showed significant efficacy in inhibiting bacterial growth while exhibiting improved pharmacokinetic profiles compared to existing treatments like bedaquiline .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, and how are yields optimized?

  • Methodology : Reductive amination is a key method for synthesizing tetrahydronaphthalen-2-amine derivatives. Starting with 1,2,3,4-tetrahydronaphthalen-2-one, the reaction involves a methoxyethylamine derivative under reducing conditions (e.g., NaBH₄ or LiAlH₄). Solvent selection (e.g., MeOH or THF) and temperature control (0–25°C) are critical for optimizing yields. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) or preparative HPLC (MeOH/hexane systems) ensures purity .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters validate structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxyethyl groups (δ 3.3–3.7 ppm) .
  • HPLC : Chiral separation methods (e.g., MeOH:EtOH:Hexanes, 10 mL/min) assess enantiopurity. Retention times (e.g., t₁ = 15.3 min, t₂ = 17.2 min) distinguish stereoisomers .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated within 0.5 ppm error) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

  • Methodology : Purity ≥95% is typically required. HPLC-UV (λ = 254 nm) with area normalization quantifies impurities. For chiral compounds, enantiomeric excess (ee) ≥98% is standard, achieved via chiral stationary phases (e.g., Chiralpak AD-H) .

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